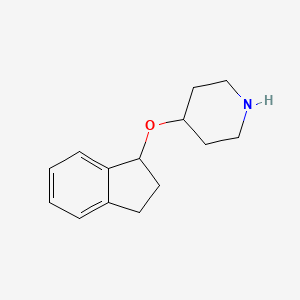

4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-1-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-4-13-11(3-1)5-6-14(13)16-12-7-9-15-10-8-12/h1-4,12,14-15H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGVHXGJTWAURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1OC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other piperidine derivatives.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical processes.

Biochemical Analysis

Biochemical Properties

4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with certain transcription factors can lead to the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Biological Activity

4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine, a compound with a unique structural framework, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound is characterized by the presence of a piperidine ring substituted with a 2,3-dihydro-1H-indene moiety. This structural configuration is believed to contribute to its distinct biological properties. The indene unit is known for its role in enhancing the lipophilicity and overall bioactivity of compounds.

The mechanism of action for this compound involves interactions with various molecular targets:

- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. AChE inhibitors are significant in treating neurodegenerative diseases like Alzheimer’s.

- Receptor Interaction : It may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits both antiviral and anticancer properties. For instance:

- Antiviral Activity : Preliminary studies have suggested that this compound could inhibit viral replication pathways, although specific viral targets remain to be fully elucidated.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that it could inhibit cell proliferation in lung and breast cancer models, indicating its potential as an anticancer agent .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

- Study on Neuroprotective Effects :

- Evaluation as an AChE Inhibitor :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insight into the unique properties of this compound:

| Compound Name | Structure Type | AChE Inhibition IC50 (μM) | Anticancer Activity |

|---|---|---|---|

| 4-((2,3-Dihydro-1H-Inden-1-Yloxy)piperidine | Piperidine derivative | 0.44 | Moderate |

| Donepezil | AChE inhibitor | 0.44 | Low |

| Other Piperidine Derivatives | Various | Varies | Varies |

Scientific Research Applications

Pharmacological Properties

1.1 Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit antimicrobial properties. For instance, compounds derived from piperidine have been evaluated for their efficacy against various pathogens, including bacteria and fungi. A study highlighted the synthesis of several piperidine derivatives which were tested against Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising antibacterial activity .

1.2 Neurotropic Effects

The neurotropic activity of compounds related to piperidine has been explored using models such as PC12 neuronal cells. These studies suggest that certain piperidine derivatives can promote neurite outgrowth, indicating potential applications in treating neurodegenerative diseases .

1.3 Inhibition of Enzymatic Activity

Piperidine derivatives have also shown promise as inhibitors of key enzymes involved in metabolic pathways. For example, derivatives have been synthesized to inhibit α-glucosidase, an enzyme relevant to diabetes management. The structural modifications of these compounds have led to enhanced inhibitory activity compared to standard references like acarbose .

Synthesis and Structural Modifications

The synthesis of 4-((2,3-dihydro-1H-inden-1-yl)oxy)piperidine involves several chemical modifications to enhance its biological activity. The incorporation of various substituents at different positions on the piperidine ring can significantly alter the compound's pharmacological profile.

| Modification | Effect |

|---|---|

| Hydroxyl groups (-OH) | Increase in antimicrobial and neurotropic activity |

| Alkyl substitutions | Enhanced lipophilicity and bioavailability |

| Aromatic ring modifications | Improved selectivity for specific biological targets |

Case Studies and Research Findings

3.1 Case Study: NLRP3 Inhibition

A series of studies have focused on the modulation of the NLRP3 inflammasome pathway using piperidine derivatives. Compounds designed with a piperidine backbone demonstrated significant inhibition of IL-1β release in LPS/ATP-stimulated macrophages, highlighting their potential as anti-inflammatory agents .

3.2 Case Study: HIV Reverse Transcriptase Inhibition

Another significant application is in the development of non-nucleoside inhibitors for HIV reverse transcriptase. Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity against HIV strains with low EC50 values, suggesting their potential as therapeutic agents in HIV treatment regimens .

Future Directions and Conclusion

The diverse applications of this compound underscore its significance in medicinal chemistry and pharmacology. Future research should focus on:

- Exploring Structure-Activity Relationships (SAR) : Understanding how different modifications affect biological activity will aid in designing more effective compounds.

- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their safety and efficacy in humans.

- Targeting Specific Diseases : Investigating the potential for these compounds in treating specific conditions such as neurodegenerative diseases or inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The fluorophenyl-thienopyrimidinyl group in introduces a planar heterocyclic system, likely enhancing binding to aromatic enzyme pockets (e.g., kinases).

Functional Groups :

- The hydrochloride salt in improves aqueous solubility, critical for bioavailability.

- Ester and carboxamide groups in and modulate metabolic stability and membrane permeability.

Biological Implications :

Research Findings and Limitations

While direct studies on this compound are sparse, related compounds suggest its utility in drug discovery:

- Kinase Inhibition: Thienopyrimidine analogs (e.g., ) demonstrate activity against tyrosine kinases, implying that the parent scaffold could be optimized for similar targets .

- CNS Penetration : Piperidine-indene hybrids are explored in neuropharmacology due to their balanced lipophilicity and rigidity .

Limitations :

- No crystallographic or spectroscopic data for the parent compound are available in the provided evidence. Tools like SHELX or ORTEP-3 could aid in structural characterization.

- Pharmacokinetic data (e.g., LogP, IC₅₀) are absent, necessitating experimental validation.

Preparation Methods

Step 1: Preparation of 2,3-dihydro-1H-inden-1-yl Electrophile

- The 2,3-dihydro-1H-indene is converted to a suitable leaving group derivative, such as a halide (chloride, bromide) or a tosylate, to facilitate nucleophilic substitution.

- Typical reagents include thionyl chloride or phosphorus tribromide under anhydrous conditions.

- Solvents such as dichloromethane or dimethylformamide are used, with temperature control between 0°C to room temperature to prevent side reactions.

Step 2: Nucleophilic Substitution with Piperidine

- The piperidine nucleophile, often unprotected or protected at the nitrogen (e.g., N-Boc-piperidine), is reacted with the activated indenyl electrophile.

- The reaction is carried out in polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Base additives (e.g., potassium carbonate or sodium hydride) are used to deprotonate the piperidine nitrogen or oxygen, facilitating nucleophilic attack.

- The reaction temperature is maintained typically between 25°C to 80°C, depending on reactivity.

Step 3: Deprotection and Purification

- If protecting groups are used, such as Boc on piperidine nitrogen, they are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- The crude product is purified by recrystallization or chromatographic methods (silica gel column chromatography).

- Analytical techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| 1 | 2,3-dihydro-1H-indene + SOCl2 or PBr3 | DCM, DMF | 0°C to RT | Formation of indenyl halide intermediate |

| 2 | Piperidine (or N-Boc-piperidine), Base (K2CO3) | DMF, DMSO | 25°C to 80°C | Nucleophilic substitution to form ether |

| 3 | TFA (for Boc deprotection) | DCM | RT | Removal of protecting group |

| 4 | Purification | Various (recrystallization, chromatography) | RT | Product isolation and purification |

Research Findings and Yields

- The nucleophilic substitution reaction proceeds with moderate to high yields (60-85%) depending on the leaving group and reaction conditions.

- Use of N-Boc protection on piperidine nitrogen improves selectivity and reduces side reactions.

- Temperature and solvent choice critically affect the reaction rate and product purity.

- Analytical confirmation by ^1H NMR shows characteristic signals for the piperidine ring and the dihydroindenyl moiety, confirming successful ether formation.

- Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight.

Comparative Analysis with Related Piperidine Derivative Syntheses

While direct literature on this compound is limited, preparation methods align closely with those used for related compounds such as N-(2,3-dihydro-1H-inden-1-yl)-piperidine derivatives. For example, the synthesis of N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multi-step reactions with controlled solvents and temperatures to optimize yield and purity.

Industrial and Practical Considerations

- The synthetic route is amenable to scale-up due to the use of relatively inexpensive reagents and mild reaction conditions.

- The choice of solvents and bases can be adjusted to meet green chemistry standards.

- Purification techniques can be optimized to reduce waste and improve cost-effectiveness.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Range / Choice | Impact on Synthesis |

|---|---|---|

| Electrophile formation | SOCl2 or PBr3, 0°C to RT | Efficient activation of indenyl group |

| Nucleophile | Piperidine or N-Boc-piperidine | Selectivity and nucleophilicity |

| Base | K2CO3, NaH | Deprotonation, reaction rate |

| Solvent | DMF, DMSO, DCM | Solubility and reaction kinetics |

| Temperature | 25°C to 80°C | Reaction rate and side product formation |

| Protecting group removal | TFA in DCM, RT | Clean deprotection to yield final product |

| Yield | 60-85% | Dependent on reaction conditions |

Q & A

Q. How to validate the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via UPLC-MS .

- BBB Penetration : Assess brain-to-plasma ratio in rodent models after IV administration .

Notes

- Advanced questions integrate computational, analytical, and pharmacological methodologies to address research bottlenecks.

- Safety and scalability considerations align with industrial and academic best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.